2,5-Dibromo-3,6-difluorobenzaldehyde

Description

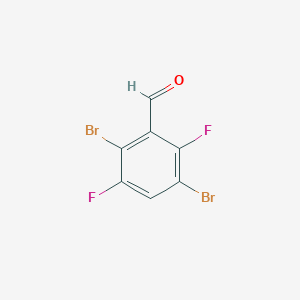

2,5-Dibromo-3,6-difluorobenzaldehyde (CAS: 1263377-10-1) is a halogenated aromatic aldehyde characterized by bromine atoms at positions 2 and 5, fluorine atoms at positions 3 and 6, and a formyl group (-CHO) at position 1 of the benzene ring. Its molecular formula is C₇H₂Br₂F₂O, with a calculated molar mass of 299.88 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and an aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly in polymerization reactions and the preparation of advanced materials .

Properties

Molecular Formula |

C7H2Br2F2O |

|---|---|

Molecular Weight |

299.89 g/mol |

IUPAC Name |

2,5-dibromo-3,6-difluorobenzaldehyde |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H |

InChI Key |

KYKCUEQGLMDFFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)Br)F |

Origin of Product |

United States |

Preparation Methods

2,5-Dibromo-3,6-difluorobenzaldehyde can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of benzaldehyde derivatives under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can be adjusted to optimize the yield and purity of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures to handle the reactive nature of the compound .

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorobenzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form various organic compounds.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzaldehyde has several scientific research applications:

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzaldehyde involves its reactive functional groups, which can interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2,5-dibromo-3,6-difluorobenzaldehyde and its closest analogs:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius (compared to chlorine) reduces solubility in polar solvents but enhances leaving-group ability in nucleophilic substitution reactions. Fluorine’s electronegativity withdraws electron density, stabilizing the aldehyde group against oxidation .

- Substituent Position : The asymmetric substitution in 3,6-dibromo-2-fluorobenzaldehyde may alter crystallinity compared to the symmetric 2,5-dibromo-3,6-difluoro analog.

- Methyl vs.

Solubility and Processing

- Solubility Trends : Brominated derivatives generally exhibit lower solubility in polar solvents (e.g., DMF, DMSO) compared to chlorinated analogs. For example, 2,5-dichloro-3,6-difluorobenzaldehyde dissolves readily in THF, while the dibromo analog requires heating .

Biological Activity

2,5-Dibromo-3,6-difluorobenzaldehyde is an aromatic aldehyde characterized by a unique arrangement of halogen substituents, specifically two bromine atoms and two fluorine atoms on a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities.

- Molecular Formula : C7H3Br2F2O

- Molecular Weight : 221.00 g/mol

- Structure : The compound features a benzene ring with an aldehyde functional group (-CHO) at one end, influencing its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves halogenation reactions. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine and fluorine sources in the presence of a catalyst.

- Direct Halogenation : Reacting benzaldehyde derivatives with bromine and fluorine under controlled conditions.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

Halogenated benzaldehydes are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of dibromofluorobenzaldehydes have shown effective inhibition against various bacterial strains.

- Case Study Example : A study evaluating a series of 3-substituted 2,6-difluorobenzamide derivatives reported potent cell division inhibitory activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 1 μg/mL .

Enzyme Inhibition

The presence of electronegative halogens like bromine and fluorine enhances the reactivity of the compound towards nucleophiles, which can lead to inhibition of specific enzymes involved in metabolic pathways.

- Research Findings : Compounds structurally similar to this compound were evaluated for their ability to inhibit FtsZ proteins in bacteria, which are critical for cell division. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents .

Toxicological Profile

While specific toxicological data on this compound is limited, halogenated compounds often require careful assessment due to their potential environmental and health impacts. Studies on related compounds suggest that they may exhibit cytotoxic effects at high concentrations.

Applications

The unique properties of this compound make it a valuable intermediate in organic synthesis and pharmaceuticals:

- Drug Development : Its potential as an antibacterial agent positions it as a candidate for further development in treating resistant bacterial infections.

- Material Science : The compound's reactivity allows for the synthesis of complex organic molecules used in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.